4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-HYDROXY-N-(2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple heterocyclic systems. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-N-(2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Quinazolinone Ring: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Construction of the Pyrroloquinoline Core: This involves the condensation of the quinazolinone intermediate with suitable aldehydes or ketones, followed by cyclization under acidic conditions.
Hydroxylation and Carboxamidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-N-(2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone and pyrroloquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline carboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohols or amines.
Scientific Research Applications
6-HYDROXY-N-(2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-HYDROXY-N-(2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Quinoline Derivatives: Known for their antimicrobial and anticancer properties.
Quinazolinone Derivatives: Used as enzyme inhibitors and in the treatment of various diseases.
Uniqueness
6-HYDROXY-N-(2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is unique due to its combination of multiple heterocyclic systems, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H16N4O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
9-hydroxy-N-(2-methyl-4-oxoquinazolin-3-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C21H16N4O4/c1-11-22-15-8-3-2-6-13(15)20(28)25(11)23-19(27)16-18(26)14-7-4-5-12-9-10-24(17(12)14)21(16)29/h2-8,26H,9-10H2,1H3,(H,23,27) |
InChI Key |
SELANVDKVHLJFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CC5)O |
Origin of Product |
United States |
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